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Compound of Interest

3-Cyano-6-methyl-2(1H)-
Compound Name:
pyridinone

Cat. No.: B155329

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR)
and infrared (IR) spectral data for the compound 3-Cyano-6-methyl-2(1H)-pyridinone. This
pyridinone derivative is a valuable building block in medicinal chemistry, notably in the
synthesis of cardiotonic agents. A thorough understanding of its spectroscopic characteristics is
essential for its identification, purity assessment, and the structural elucidation of its derivatives.

Spectroscopic Data

The following tables summarize the available quantitative NMR and IR spectral data for 3-
Cyano-6-methyl-2(1H)-pyridinone.

H NMR Spectral Data

. . Coupling
Chemical Shift Lo Number of .
Multiplicity Constant (J) Assignment
(d) ppm Protons
Hz

12.53 brs - 1H N-H

8.03 d 7.5 1H H-4

6.18 d 7.5 1H H-5

2.26 S - 3H -CHs
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Solvent: DMSO-ds + CDCIz

3C NMR Spectral Data

Experimental 3C NMR data for 3-Cyano-6-methyl-2(1H)-pyridinone is not readily available in
the public domain. However, based on the known structure and typical chemical shifts for
similar pyridinone systems, the expected approximate chemical shifts are provided below for

reference.
Chemical Shift () ppm (Predicted) Assignment
~165 C=0 (C-2)
~150 C-6
~140 C-4
~120 C-5
~118 C=N
~105 C-3
~20 -CHs

IR Spectral Data

A detailed experimental IR peak list for 3-Cyano-6-methyl-2(1H)-pyridinone is not consistently
reported. However, the characteristic absorption bands for the key functional groups present in
the molecule are well-established.
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Wavenumber (cm~?)

(Typical Range) Functional Group Vibration Mode
3100-2900 N-H Stretching

2230-2210 C=N Stretching

1680-1640 C=0 (Amide) Stretching

1600-1450 Cc=C Aromatic Ring Stretching
3000-2850 C-H (methyl) Stretching

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectra of 3-Cyano-6-
methyl-2(1H)-pyridinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for structural elucidation.
Materials:

e 3-Cyano-6-methyl-2(1H)-pyridinone sample

o Deuterated solvent (e.g., DMSO-ds, CDCls, or a mixture)

¢ NMR tubes (5 mm)

* NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Cyano-6-methyl-2(1H)-
pyridinone in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of
solvent may depend on the sample's solubility.

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
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e Spectrometer Setup:

o

Insert the NMR tube into the spectrometer's probe.

[¢]

Lock onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity.

[e]

Tune and match the probe for the appropriate nucleus (*H or 13C).
e 1H NMR Acquisition:
o Acquire the spectrum using a standard pulse sequence.

o Set appropriate parameters, including spectral width, acquisition time, and number of
scans.

o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Due to the lower natural abundance and sensitivity of the 13C nucleus, a greater number of
scans and a longer acquisition time will be necessary compared to *H NMR.

o Process and reference the spectrum similarly to the *H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Materials:

e 3-Cyano-6-methyl-2(1H)-pyridinone sample (solid)
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Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure (KBr Pellet Method):

e Sample Preparation:

o Place a small amount of KBr powder in an oven to ensure it is completely dry.

o Weigh approximately 1-2 mg of the 3-Cyano-6-methyl-2(1H)-pyridinone sample and
100-200 mg of dry KBr powder.

o Grind the sample and KBr together in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Pellet Formation:
o Transfer a portion of the mixture to the pellet press die.

o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent
pellet.

e Spectral Acquisition:

[¢]

Place the KBr pellet in the sample holder of the FTIR spectrometer.

[¢]

Acquire a background spectrum of the empty sample compartment.

[e]

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm1).

(¢]

The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.
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Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a
chemical compound like 3-Cyano-6-methyl-2(1H)-pyridinone.
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Sample Preparation

3-Cyano-6-methyl-2(1H)-pyridinone
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3-Cyano-6-methyl-2(1H)-pyridinone
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyano-6-methyl-2(1H)-
pyridinone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155329#3-cyano-6-methyl-2-1h-pyridinone-nmr-and-
ir-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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